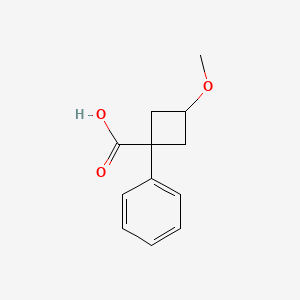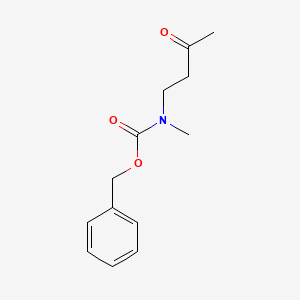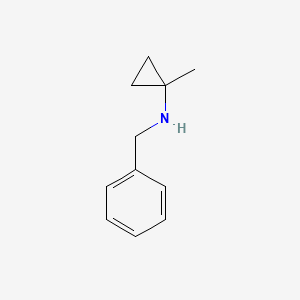
N-benzyl-1-methylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-methylcyclopropanamine is an organic compound that belongs to the class of cyclopropanamines It is characterized by the presence of a benzyl group attached to a cyclopropane ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methylcyclopropanamine can be achieved through several methods. One common approach involves the reaction of N-methylcyclopropanamine with benzyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of this compound.
Another method involves the use of imine reductase enzymes to catalyze the reductive amination of cyclopropanone with benzylamine and formaldehyde. This biocatalytic approach offers a green and efficient pathway for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted cyclopropanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-1-methylcyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-benzyl-1-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymatic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylcyclopropanamine: A structurally similar compound with a methyl group attached to the cyclopropane ring.
N-benzylcyclopropanamine: Similar to N-benzyl-1-methylcyclopropanamine but lacks the methyl substitution on the cyclopropane ring.
N-cyclopropyl-N-methylamine: Another related compound with a cyclopropyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups on the cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-benzyl-1-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(7-8-11)12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
KIXKZMYLVZYKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


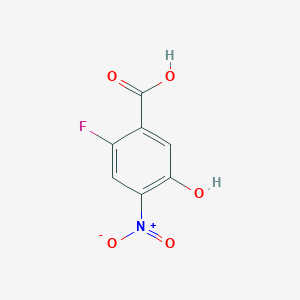
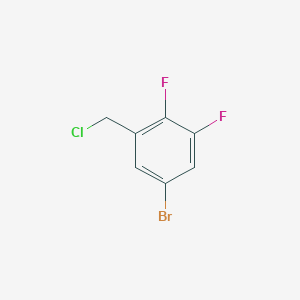
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)
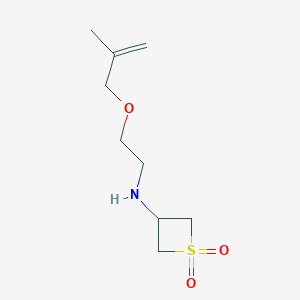
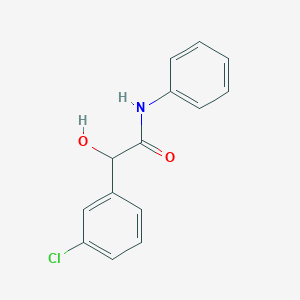




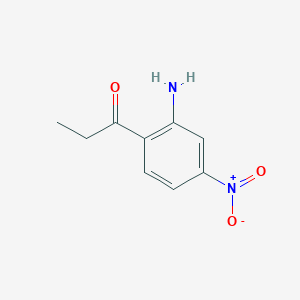
![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
